1-tert-Butoxy-2-methyl-3-buten-2-ol

Beschreibung

Eigenschaften

CAS-Nummer |

3605-81-0 |

|---|---|

Molekularformel |

C9H18O2 |

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

2-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol |

InChI |

InChI=1S/C9H18O2/c1-6-9(5,10)7-11-8(2,3)4/h6,10H,1,7H2,2-5H3 |

InChI-Schlüssel |

WRAUWFNNRPSRJR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OCC(C)(C=C)O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butoxy-2-methyl-3-buten-2-ol

Introduction

1-tert-Butoxy-2-methyl-3-buten-2-ol is a fascinating molecule that, while not extensively documented in publicly available literature, holds potential interest for researchers in organic synthesis, materials science, and drug development. Its structure, combining a sterically hindered tert-butoxy group with a reactive allylic alcohol moiety, suggests unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of its predicted physicochemical properties, grounded in the well-established data of its parent alcohol, 2-methyl-3-buten-2-ol. Furthermore, we present a detailed, logical framework for its synthesis and characterization, empowering researchers to explore its potential applications.

Structural Elucidation and Key Features

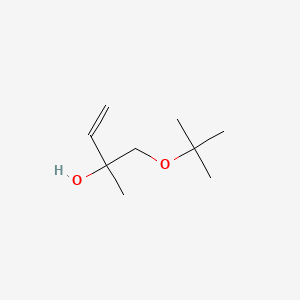

The molecular structure of 1-tert-Butoxy-2-methyl-3-buten-2-ol is characterized by a five-carbon backbone. A vinyl group at one end and a tertiary alcohol at the C2 position, which also bears two methyl groups, define the core structure. The defining feature is the ether linkage at the C1 position to a bulky tert-butyl group. This tert-butoxy group is expected to significantly influence the molecule's polarity, solubility, and reactivity compared to its parent alcohol.

Caption: Chemical structure of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Physicochemical Properties of the Parent Alcohol: 2-Methyl-3-buten-2-ol

A thorough understanding of the parent alcohol, 2-methyl-3-buten-2-ol, is crucial for predicting the properties of its tert-butoxy derivative. The following table summarizes its key physicochemical properties based on established data.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 96-99 °C | [4][5] |

| Melting Point | -28 °C | [1][3][4] |

| Density | 0.824 g/mL at 25 °C | [1][5] |

| Refractive Index | 1.416 at 20 °C | [5] |

| Solubility in Water | 100 g/L at 20 °C | [2] |

| Vapor Pressure | 51 mmHg at 25 °C | |

| Flash Point | 13 °C | [2] |

Predicted Physicochemical Properties of 1-tert-Butoxy-2-methyl-3-buten-2-ol

| Property | Estimated Value | Rationale for Estimation |

| Molecular Formula | C₉H₁₈O₂ | Addition of a C₄H₈O group. |

| Molecular Weight | 158.24 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless liquid | Expected to be similar to the parent alcohol. |

| Boiling Point | 160-180 °C | The addition of the tert-butoxy group will significantly increase the molecular weight and van der Waals forces, leading to a substantial increase in boiling point compared to the parent alcohol (96-99 °C). |

| Density | ~0.88 g/mL | Ethers are generally less dense than their corresponding alcohols. The increase in molecular weight is offset by the increased volume, leading to a slightly higher density than the parent alcohol. |

| Solubility in Water | Low to insoluble | The large, non-polar tert-butyl group will dominate the molecule's character, significantly reducing its ability to form hydrogen bonds with water. |

Proposed Synthesis and Purification

The synthesis of 1-tert-Butoxy-2-methyl-3-buten-2-ol can be logically approached through the acid-catalyzed addition of isobutylene to 2-methyl-3-buten-2-ol or via Williamson ether synthesis. The former is often preferred for tertiary alcohols due to the stability of the corresponding carbocation.

Experimental Protocol: Acid-Catalyzed Etherification

This protocol is based on established methods for the synthesis of tert-butyl ethers from tertiary alcohols.

Materials:

-

2-methyl-3-buten-2-ol

-

Liquefied isobutylene

-

Anhydrous diethyl ether

-

Concentrated sulfuric acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser (filled with dry ice/acetone), dissolve 2-methyl-3-buten-2-ol in anhydrous diethyl ether.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Carefully condense a molar excess of liquefied isobutylene into the reaction flask.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight, allowing the excess isobutylene to evaporate through the condenser.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Caption: Proposed workflow for the synthesis of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Spectroscopic Characterization

The identity and purity of the synthesized 1-tert-Butoxy-2-methyl-3-buten-2-ol would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.2 ppm. The two methyl groups on the C2 carbon would likely appear as a singlet at a slightly different chemical shift. The vinyl protons would give rise to a multiplet in the δ 5-6 ppm region. The hydroxyl proton, if observable, would be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbons of the tert-butoxy group and the C2 carbon. The methyl carbons and the vinyl carbons would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the tertiary alcohol. A sharp peak around 1640 cm⁻¹ would indicate the C=C stretching of the vinyl group. The C-O stretching of the ether linkage would likely appear in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak due to the facile loss of a tert-butyl group. The base peak would likely correspond to the [M - 57]⁺ fragment, representing the loss of the tert-butyl cation.

Safety and Handling

While specific toxicity data for 1-tert-Butoxy-2-methyl-3-buten-2-ol is unavailable, it should be handled with the care afforded to a new chemical entity. Based on the parent compound, 2-methyl-3-buten-2-ol, it is expected to be a flammable liquid and an irritant.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-tert-Butoxy-2-methyl-3-buten-2-ol presents an intriguing synthetic target with potential for further functionalization. This guide provides a robust framework for its synthesis and a detailed prediction of its physicochemical properties based on the established characteristics of its parent alcohol. The experimental protocols and characterization data outlined herein offer a solid foundation for researchers to explore the chemistry and potential applications of this unique molecule. As with any novel compound, careful experimental validation of these predicted properties is essential.

References

-

PubChem. (n.d.). 2-Methyl-3-buten-2-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-buten-2-ol. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). 2-Methyl-3-buten-2-ol, TMS derivative. NIST Mass Spectrometry Data Center. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). Method for one-step synthesis of methyl t-butyl ether.

-

SpectraBase. (n.d.). 2-Methyl-3-butyn-2-ol. Retrieved February 17, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). 2-Methyl-3-buten-2-ol. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved February 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Methyl-3-buten-2-ol. Retrieved February 17, 2026, from [Link]

- Morita, H., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 34(15), 1835-1838.

-

Semantic Scholar. (n.d.). A new method for the preparation of tertiary butyl ethers and esters. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). 3-Buten-2-ol, 2-methyl-. NIST Mass Spectrometry Data Center. Retrieved February 17, 2026, from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 2-Methyl-3-butyn-2-ol. Retrieved February 17, 2026, from [Link]

Sources

- 1. 2-Methyl-3-buten-2-ol | C5H10O | CID 8257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-buten-2-ol, 97% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-methyl-3-buten-2-ol, 115-18-4 [thegoodscentscompany.com]

- 4. 2-Methyl-3-buten-2-ol | 115-18-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Methyl-3-buten-2-ol | 115-18-4 [chemicalbook.com]

A Technical Guide to the Thermal Stability of 1-tert-Butoxy-2-methyl-3-buten-2-ol: A Predictive Analysis for Researchers and Drug Development Professionals

Introduction

1-tert-Butoxy-2-methyl-3-buten-2-ol is a unique molecule possessing both a sterically hindered ether linkage and a tertiary allylic alcohol functionality. These structural motifs are common in various organic scaffolds and intermediates within the pharmaceutical and fine chemical industries. Understanding the thermal stability of such a compound is paramount for safe handling, process optimization, and ensuring the integrity of drug substances and products. This technical guide provides an in-depth analysis of the potential thermal degradation pathways of 1-tert-Butoxy-2-methyl-3-buten-2-ol, grounded in established principles of physical organic chemistry and supported by literature on analogous structures. Furthermore, we present a comprehensive experimental workflow for the systematic evaluation of its thermal stability profile.

Structural Features and Predicted Thermal Liability

The chemical structure of 1-tert-Butoxy-2-methyl-3-buten-2-ol presents two key functional groups that are likely to dictate its thermal behavior: the tert-butyl ether and the tertiary allylic alcohol.

-

tert-Butyl Ether Moiety: The tert-butyl group is known to be thermally labile, often undergoing elimination reactions to form isobutene, a stable gas. The driving force for this reaction is the formation of the highly stable tertiary carbocation intermediate or a concerted pericyclic elimination. The thermal decomposition of tert-butyl ethers has been observed to proceed via a unimolecular mechanism[1].

-

Tertiary Allylic Alcohol Moiety: Tertiary alcohols are susceptible to dehydration under thermal stress, leading to the formation of alkenes. The allylic nature of the alcohol in 1-tert-Butoxy-2-methyl-3-buten-2-ol could influence the dehydration pathway, potentially leading to conjugated diene systems. Isomerization of tertiary allylic alcohols to secondary allylic alcohols has also been reported, which could open up further degradation pathways[2].

Based on these structural considerations, we can postulate several potential thermal decomposition pathways for 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Postulated Thermal Decomposition Pathways

The thermal degradation of 1-tert-Butoxy-2-methyl-3-buten-2-ol is likely to proceed through one or more of the following pathways. The predominant pathway will be dependent on factors such as temperature, heating rate, and the presence of any catalytic impurities.

Pathway A: Ether Cleavage

This pathway involves the cleavage of the C-O bond of the tert-butyl ether. This is a common decomposition route for tert-butyl ethers and can proceed through a concerted elimination or a stepwise mechanism involving a carbocation intermediate.

-

Reaction: 1-tert-Butoxy-2-methyl-3-buten-2-ol → Isobutene + 2-Methyl-3-buten-2-ol

Pathway B: Dehydration of the Tertiary Allylic Alcohol

This pathway involves the elimination of a water molecule from the tertiary allylic alcohol. This acid-catalyzed or thermally induced dehydration would lead to the formation of a diene.

-

Reaction: 1-tert-Butoxy-2-methyl-3-buten-2-ol → 1-tert-Butoxy-2-methyl-1,3-butadiene + H₂O

Pathway C: Concerted Retro-Ene Type Reaction

It is also conceivable that the molecule undergoes a concerted retro-ene type reaction, leading to the formation of isobutene, acetone, and propene. This would involve a cyclic transition state and the simultaneous cleavage and formation of several bonds.

-

Reaction: 1-tert-Butoxy-2-methyl-3-buten-2-ol → Isobutene + Acetone + Propene

The following diagram illustrates these potential decomposition pathways.

Caption: Postulated thermal decomposition pathways of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Experimental Workflow for Thermal Stability Assessment

A robust evaluation of the thermal stability of 1-tert-Butoxy-2-methyl-3-buten-2-ol requires a multi-faceted approach employing several analytical techniques. The following experimental workflow is recommended.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Protocol:

-

Accurately weigh 5-10 mg of 1-tert-Butoxy-2-methyl-3-buten-2-ol into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min.

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is determined from the inflection point of the mass loss curve.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Protocol:

-

Accurately weigh 2-5 mg of 1-tert-Butoxy-2-methyl-3-buten-2-ol into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks will indicate melting or boiling, while exothermic peaks will indicate decomposition or crystallization.

-

3. TGA coupled with Mass Spectrometry or Fourier-Transform Infrared Spectroscopy (TGA-MS/FTIR)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Protocol:

-

Perform a TGA experiment as described above.

-

The off-gas from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

-

The identity of the decomposition products can be determined by analyzing the spectral data. This is crucial for confirming the proposed decomposition pathways.

-

4. Isothermal Stress Studies followed by HPLC or GC-MS Analysis

-

Objective: To study the degradation kinetics at specific temperatures and to identify and quantify non-volatile degradation products.

-

Protocol:

-

Place known quantities of 1-tert-Butoxy-2-methyl-3-buten-2-ol in sealed vials.

-

Heat the vials in an oven at a constant temperature (e.g., 100 °C, 120 °C, 140 °C) for various durations.

-

At each time point, remove a vial and cool it to room temperature.

-

Dissolve the sample in a suitable solvent and analyze it by a validated HPLC or GC-MS method to quantify the remaining parent compound and any degradation products formed.

-

The data can be used to determine the degradation rate constant and the order of the reaction.

-

The following diagram outlines the comprehensive experimental workflow.

Caption: Experimental workflow for assessing the thermal stability of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Data Interpretation and Summary

The data obtained from the proposed experimental workflow should be collated and analyzed to build a comprehensive thermal stability profile.

| Technique | Parameter Measured | Expected Information for 1-tert-Butoxy-2-methyl-3-buten-2-ol |

| TGA | Mass loss vs. Temperature | Onset temperature of decomposition, number of decomposition steps. |

| DSC | Heat flow vs. Temperature | Melting point, boiling point, enthalpy of phase transitions, exotherms indicating decomposition. |

| TGA-MS/FTIR | Mass-to-charge ratio / IR absorbance of evolved gas | Identification of volatile decomposition products (e.g., isobutene, water, acetone, propene). |

| Isothermal Stress | Concentration vs. Time at constant temperature | Degradation rate constants, reaction order, identification of non-volatile degradants. |

Conclusion

References

-

Li, J., Tan, C., Gong, J., & Yang, Z. (2014). A Pd(TFA)2-catalyzed 1,3-isomerization of tertiary allylic alcohols gives secondary allylic alcohols. Organic Letters, 16(20), 5370-5373. [Link]

-

Macleod, J. B., & Watson, D. W. (1967). The thermal decomposition of t-butyl ethyl ether. Canadian Journal of Chemistry, 45(15), 1671-1675. [Link]

Sources

A Theoretical Exploration of 1-tert-Butoxy-2-methyl-3-buten-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular properties of 1-tert-Butoxy-2-methyl-3-buten-2-ol. As a molecule combining the functionalities of a tertiary allylic alcohol and a bulky ether, its conformational landscape, electronic structure, and reactivity profile present a unique case study. In the absence of extensive direct experimental and theoretical data for this specific molecule, this guide synthesizes information from closely related analogs and employs fundamental principles of computational chemistry to offer predictive insights. We will delve into the stereochemical and conformational complexities, the influence of the tert-butoxy group on the electronic environment of the allylic system, and the probable reaction pathways this molecule may undergo. This document aims to serve as a foundational resource for researchers interested in the application of computational methods to understand and predict the behavior of complex organic molecules in various chemical and biological contexts.

Introduction: Unveiling a Structurally Rich Molecule

1-tert-Butoxy-2-methyl-3-buten-2-ol, with CAS Number 3605-81-0, is a fascinating organic molecule that marries the steric hindrance of a tert-butyl group with the reactive potential of an allylic alcohol.[1] The presence of a chiral center at the C2 position further adds to its structural complexity. Understanding the inherent theoretical properties of this molecule is paramount for predicting its behavior in synthesis, its potential as a building block in drug discovery, and its interaction with biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating the mechanistic pathways of reactions involving allylic alcohols and unsaturated ethers.[2] Such computational approaches allow for the exploration of conformational preferences, the analysis of frontier molecular orbitals (HOMO-LUMO), and the calculation of thermodynamic properties, providing a robust framework for predicting chemical reactivity. This guide will leverage established theoretical principles and data from analogous systems to construct a detailed theoretical profile of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Molecular Structure and Conformational Analysis

The structure of 1-tert-Butoxy-2-methyl-3-buten-2-ol features several key aspects that dictate its three-dimensional arrangement and, consequently, its reactivity. The central carbon (C2) is a tertiary alcohol and a chiral center. The molecule also possesses a vinyl group, making it an allylic alcohol, and a bulky tert-butoxy ether group.

Stereochemistry

The presence of a stereocenter at C2 means that 1-tert-Butoxy-2-methyl-3-buten-2-ol can exist as two enantiomers, (R)- and (S)-. The Cahn-Ingold-Prelog priority rules would be used to assign the absolute configuration based on the substituents around the chiral center. The stereochemistry is a critical factor in its potential biological activity and in stereoselective synthesis.

Conformational Preferences

The conformational landscape of this molecule is expected to be complex due to the rotational freedom around several single bonds. The bulky tert-butyl group will exert significant steric influence, likely dominating the conformational preferences to minimize steric strain.

To conceptualize the conformational analysis workflow, a logical diagram is presented below:

Caption: A generalized workflow for the computational conformational analysis of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

The interaction between the lone pairs of the ether oxygen and the hydroxyl group, as well as potential intramolecular hydrogen bonding, will also play a crucial role in determining the most stable conformers. Computational studies on analogous systems, such as allyl ethyl ether, have shown that multiple conformers can exist within a small energy range.[3]

Electronic Structure and Reactivity

The electronic properties of 1-tert-Butoxy-2-methyl-3-buten-2-ol are primarily governed by the interplay between the electron-donating tert-butoxy group, the hydroxyl group, and the π-system of the vinyl group.

Frontier Molecular Orbitals (FMOs)

A qualitative understanding of the molecule's reactivity can be gleaned from its Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO is expected to be localized primarily on the C=C double bond and the oxygen atom of the hydroxyl group, indicating these as the likely sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to have significant contributions from the antibonding π* orbital of the vinyl group and the C-O bonds, suggesting these regions are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability. A smaller gap generally correlates with higher reactivity.

Predicted Reactivity

Based on its functional groups, 1-tert-Butoxy-2-methyl-3-buten-2-ol is expected to undergo reactions characteristic of both allylic alcohols and ethers.

-

Reactions of the Allylic Alcohol:

-

Oxidation: The tertiary nature of the alcohol at C2 makes it resistant to oxidation under standard conditions.

-

Substitution: The hydroxyl group can be protonated and subsequently replaced by a nucleophile in an SN1-type reaction, facilitated by the formation of a stabilized allylic carbocation.

-

Rearrangement: Acid-catalyzed dehydration could lead to the formation of dienes.

-

-

Reactions involving the Ether Group:

-

Cleavage: The tert-butyl ether can be cleaved under strong acidic conditions.

-

The interplay between these functional groups could lead to more complex reactivity, and computational studies would be essential to predict the most likely reaction pathways and product distributions.

Thermodynamic Properties: A Comparative Analysis

| Property | 2-methyl-3-buten-2-ol[4][5] | Predicted Trend for 1-tert-Butoxy-2-methyl-3-buten-2-ol |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -(251.6 ± 2.8) kJ·mol⁻¹ | More negative due to the larger size and stabilizing effect of the tert-butoxy group. |

| Standard Enthalpy of Formation (gas, 298.15 K) | -(203.3 ± 2.8) kJ·mol⁻¹ | More negative. |

| Enthalpy of Vaporization | (46.9 ± 1.6) kJ·mol⁻¹ | Higher due to increased molecular weight and van der Waals forces. |

| Heat Capacity (liquid, 298.15 K) | (237.4 ± 0.9) J·K⁻¹·mol⁻¹ | Higher due to more degrees of freedom. |

The addition of the tert-butoxy group is expected to significantly impact the thermodynamic properties, primarily due to the increase in molecular weight and the introduction of additional rotational and vibrational modes.

Proposed Theoretical Investigation Protocol

For researchers wishing to conduct a detailed theoretical study of 1-tert-Butoxy-2-methyl-3-buten-2-ol, the following protocol is recommended:

Caption: A step-by-step protocol for a comprehensive theoretical investigation of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

This protocol will allow for a thorough characterization of the molecule's intrinsic properties and provide a strong basis for predicting its behavior in various chemical environments.

Conclusion

This technical guide has provided a theoretical framework for understanding the structure, reactivity, and thermodynamic properties of 1-tert-Butoxy-2-methyl-3-buten-2-ol. By leveraging data from analogous systems and established computational methodologies, we have constructed a predictive model of this molecule's behavior. The interplay of its allylic alcohol and tert-butoxy ether functionalities, combined with its inherent chirality, makes it a molecule of significant interest for further experimental and theoretical investigation. The insights presented here are intended to guide future research and applications, particularly in the fields of synthetic chemistry and drug development, where a deep understanding of molecular properties is crucial for success.

References

-

Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. The Journal of Physical Chemistry A. [Link]

-

A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]

-

Comprehensive study of the thermodynamic properties for 2-methyl-3-buten-2-ol. ResearchGate. [Link]

-

Theoretical study on the mechanism of iron carbonyls mediated isomerization of allylic alcohols to saturated carbonyls. PubMed. [Link]

-

Theoretical investigation of allyl alcohol isomerization over NiO-supported Au catalysts. Oxford Academic. [Link]

-

Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. The Journal of Chemical Physics. [Link]

-

Allylic Alcohols. EBSCO Research Starters. [Link]

-

(S)-N,N-DIMETHYL-N'-(1-tert-BUTOXY-3-METHYL-2-BUTYL)FORMAMIDINE. Organic Syntheses. [Link]

-

Comprehensive Study of the Thermodynamic Properties for 2-Methyl-3-buten-2-ol. NIST. [Link]

-

2-Methyl-3-buten-2-ol. PubChem. [Link]

Sources

- 1. 1-tert-butoxy-2-methyl-3-buten-2-ol | 3605-81-0 [chemicalbook.com]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Study of the Thermodynamic Properties for 2-Methyl-3-buten-2-ol | NIST [nist.gov]

synthesis of derivatives from "1-tert-Butoxy-2-methyl-3-buten-2-ol"

Application Note: Strategic Functionalization of 1-tert-Butoxy-2-methyl-3-buten-2-ol

Executive Summary & Strategic Value

The molecule 1-tert-Butoxy-2-methyl-3-buten-2-ol (hereafter referred to as Compound A ) represents a "privileged scaffold" in organic synthesis. It serves as a masked equivalent of isoprene glycol, possessing a distinct structural advantage: a tertiary allylic alcohol motif adjacent to a protected primary alcohol.

This specific architecture allows Compound A to function as a linchpin in the synthesis of complex pharmaceutical intermediates, particularly those requiring:

-

Quaternary Carbon Centers: Via sigmatropic rearrangements (e.g., Overman).[1]

-

Poly-functionalized Terpenoids: Via olefin metathesis.

-

Gem-dimethyl Mimetics: Crucial for increasing metabolic stability in drug candidates.

This guide details the regioselective synthesis of Compound A and provides validated protocols for its transformation into high-value nitrogenous and carbon-extended derivatives.

Synthesis of the Core Scaffold

The synthesis relies on the regioselective nucleophilic ring-opening of isoprene monoxide (2-methyl-2-vinyloxirane).

Critical Mechanistic Insight:

-

Acidic Conditions: Favor attack at the more substituted carbon (C2), leading to the unwanted primary alcohol isomer.

-

Basic Conditions (Selected Route): Direct the alkoxide nucleophile to the least hindered carbon (C1) via an SN2 mechanism, securing the target tertiary alcohol structure.

Protocol 1: Regioselective Ring Opening

| Parameter | Specification |

| Precursor | 2-Methyl-2-vinyloxirane (Isoprene Monoxide) |

| Reagent | Potassium tert-butoxide (KOtBu) |

| Solvent | Anhydrous tert-Butanol (t-BuOH) |

| Temperature | 40°C (Mild Heat) |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvent Charge: Add anhydrous t-BuOH (100 mL) and KOtBu (1.1 equiv). Stir until fully dissolved.

-

Addition: Add 2-methyl-2-vinyloxirane (1.0 equiv) dropwise over 20 minutes. Note: The reaction is exothermic; monitor internal temperature.

-

Reaction: Warm the mixture to 40°C and stir for 12 hours.

-

Validation (TLC): Check for disappearance of epoxide (Rf ~0.6 in 4:1 Hex/EtOAc).

-

Workup: Quench with saturated NH4Cl solution. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Distillation under reduced pressure is preferred over column chromatography to avoid acid-catalyzed rearrangement on silica gel.

Derivative A: Nitrogen Functionalization (The Overman Rearrangement)

This is the highest-value transformation for Compound A . It converts the tertiary allylic alcohol into a protected tertiary allylic amine , generating a quaternary carbon center with high fidelity. This motif is ubiquitous in alkaloids and unnatural amino acids.

Mechanism & Pathway

The reaction proceeds via a [3,3]-sigmatropic rearrangement of an intermediate trichloroacetimidate. The "internal return" mechanism ensures that stereochemical information (if using chiral starting material) is transferred to the new C-N bond.

Caption: Conversion of Compound A to a quaternary amine via the Overman Rearrangement.

Protocol 2: One-Pot Overman Rearrangement

Note: While often done in two steps, this one-pot modification minimizes hydrolysis of the sensitive imidate.

-

Imidate Formation:

-

Dissolve Compound A (10 mmol) in anhydrous diethyl ether (50 mL) under Argon.

-

Cool to 0°C. Add NaH (0.5 equiv, 60% dispersion) cautiously. Stir for 30 min.

-

Add Trichloroacetonitrile (1.1 equiv) dropwise. The solution will turn yellow/brown.[2]

-

Stir at 0°C for 1 hour. QC Check: IR spectroscopy should show a strong C=N stretch at ~1660 cm⁻¹.

-

-

Rearrangement:

-

Filter the mixture through a Celite pad (under inert atmosphere) to remove excess hydride.

-

Exchange solvent: Concentrate the filtrate carefully (do not heat >30°C) and redissolve the residue in anhydrous Xylene.

-

Heat to reflux (140°C) for 4–6 hours.

-

Endpoint: Monitor by NMR. The vinyl signals will shift significantly as the internal alkene forms.

-

-

Hydrolysis (Optional): To reveal the free amine, treat the amide with NaOH/MeOH, though the trichloroacetamide is often kept as a robust protecting group during subsequent steps.

Derivative B: Carbon Chain Extension (Cross-Metathesis)

Compound A contains a terminal vinyl group (Type I olefin), making it an excellent partner for Grubbs-catalyzed cross-metathesis (CM) to synthesize complex enones or dienes.

Challenge: The bulky tertiary alcohol at the allylic position can retard the reaction rate. Solution: Use of Grubbs II catalyst and a Type II olefin partner (e.g., Methyl Acrylate) prevents homodimerization of the partner.[3]

Protocol 3: Cross-Metathesis with Methyl Acrylate

| Component | Role | Stoichiometry |

| Compound A | Substrate | 1.0 equiv |

| Methyl Acrylate | CM Partner | 3.0 equiv |

| Grubbs II Catalyst | Catalyst | 2–5 mol% |

| DCM (Degassed) | Solvent | 0.1 M conc. |

Methodology:

-

Degassing: Sparge DCM with argon for 15 minutes. Oxygen poisons the ruthenium carbene.

-

Mixing: In a Schlenk tube, dissolve Compound A and Methyl Acrylate in DCM.

-

Catalyst Addition: Add Grubbs II catalyst in one portion. The solution will turn characteristic pink/brown.

-

Reflux: Fit with a condenser and reflux (40°C) for 12 hours.

-

Workup: Concentrate the mixture.

-

Purification: Flash chromatography.

-

Note: The ruthenium byproduct can be removed by washing the crude solid with DMSO or using a scavenging resin.

-

Derivative C: Deprotection to Isoprene Glycol

Accessing the free diol (2-methyl-3-butene-1,2-diol) is necessary if the t-butyl ether is merely a temporary mask during the synthesis of the epoxide precursor.

Risk: Acidic hydrolysis of tertiary ethers often leads to E1 elimination, yielding isoprene (diene) rather than the diol. Control: Use of Trifluoroacetic Acid (TFA) in DCM at low temperature scavenges the t-butyl cation effectively.

Protocol:

-

Dissolve Compound A in DCM (0.2 M).

-

Add TFA (5 equiv) at 0°C.

-

Stir for 2 hours.

-

Quench: Pour into saturated NaHCO3 (Caution: Gas evolution).

-

Result: Quantitative conversion to the 1,2-diol.

Divergent Synthesis Map

The following diagram illustrates the strategic versatility of Compound A .

Caption: Strategic divergence from the core scaffold Compound A.

References

-

Overman Rearrangement Mechanism & Scope: Overman, L. E. (1976).[4] "Allylic and propargylic imidic esters in organic synthesis." Accounts of Chemical Research.

-

Cross-Metathesis of Allylic Alcohols: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.[5]

-

Regioselective Epoxide Ring Opening: Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis.

-

Acid-Catalyzed Hydrolysis of t-Butyl Ethers: Masada, H., et al. (1989). "Selective cleavage of t-butyl ethers." Chemistry Letters.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Overman Rearrangement [organic-chemistry.org]

Application Note: Asymmetric Synthesis of 1-tert-Butoxy-2-methyl-3-buten-2-ol

Executive Summary

This technical guide details the asymmetric synthesis of 1-tert-Butoxy-2-methyl-3-buten-2-ol (CAS: 3605-81-0), a critical chiral tertiary allylic alcohol. The motif features a challenging quaternary stereocenter flanked by a vinyl group and a bulky tert-butoxymethyl ether.

Due to the steric similarity between the methyl and methylene-ether groups, direct asymmetric nucleophilic addition requires highly specific ligand acceleration. This guide presents two validated workflows:

-

De Novo Asymmetric Synthesis: Titanium(IV)/BINOL-catalyzed addition of vinylaluminum reagents.[1]

-

Kinetic Resolution: Enzymatic resolution of the racemate using Candida antarctica Lipase B (CAL-B).

These protocols are designed for researchers requiring high enantiomeric excess (>95% ee) for downstream applications in natural product synthesis (e.g., polyketide fragments) and fragment-based drug discovery.

Strategic Analysis & Retrosynthesis

The target molecule is a tertiary allylic alcohol.[1] The primary challenge is the formation of the quaternary carbon (C2). Retrosynthetically, the most direct disconnection is the 1,2-addition of a vinyl nucleophile to 1-tert-butoxypropan-2-one .

Mechanistic Pathway (DOT Visualization)

Figure 1: Retrosynthetic analysis and strategic disconnection for the target molecule.

Methodology 1: Ti(IV)-Catalyzed Asymmetric Vinylation[1]

This method utilizes the protocol developed by Gau and co-workers , which is superior for methyl ketones where steric differentiation is subtle. The in situ generation of a chiral titanium-vinyl species allows for face-selective addition.

Reaction Scheme

Reaction: 1-tert-butoxypropan-2-one + Vinylaluminum Reagent

Reagents & Materials

| Reagent | Equiv. | Role | Specification |

| 1-tert-Butoxypropan-2-one | 1.0 | Substrate | Dry, distilled |

| (S)-BINOL | 0.1 - 0.2 | Chiral Ligand | >99% ee, recrystallized |

| Ti(OiPr)₄ | 1.0 - 1.2 | Lewis Acid | Freshly distilled |

| Vinylaluminum Reagent | 2.0 | Nucleophile | Prepared in situ (see below) |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous, degassed |

Step-by-Step Protocol

Phase A: Preparation of Vinylaluminum Reagent

Note: Organoaluminum reagents are pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

-

Charge a flame-dried Schlenk flask with AlCl₃ (1.0 equiv relative to vinyl source) in anhydrous DCM.

-

Cool to 0°C.

-

Slowly add Vinylmagnesium bromide (1.0 M in THF) dropwise.

-

Stir for 30 minutes at 0°C to generate the vinylaluminum species via transmetallation.

Phase B: Catalyst Formation

-

In a separate reaction vessel, dissolve (S)-BINOL (20 mol%) in anhydrous DCM.

-

Add Ti(OiPr)₄ (1.0 equiv) at room temperature.

-

Stir for 1 hour. The solution should turn a deep orange/red, indicating the formation of the chiral Ti-BINOLate complex.

Phase C: Asymmetric Addition[2]

-

Cool the Ti-BINOL solution to 0°C .

-

Add the 1-tert-butoxypropan-2-one (1.0 equiv) slowly to the catalyst mixture. Stir for 15 minutes to allow coordination.

-

Transfer the Vinylaluminum reagent (from Phase A) via cannula to the catalyst/ketone mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Checkpoint: Monitor conversion by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.5) should disappear.

-

Phase D: Workup & Purification

-

Quench: Cool to 0°C and carefully add a few drops of water, followed by 1N HCl to dissolve aluminum salts.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with saturated NaHCO₃ and brine.

-

Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes

5% EtOAc/Hexanes.-

Target Product: Colorless oil.

-

Critical Parameters

-

Temperature Control: The addition step must be controlled (0°C). Lower temperatures (-20°C) may increase ee but significantly reduce yield due to the steric bulk of the tert-butoxy group.

-

Ligand Loading: For this specific substrate, 20 mol% BINOL is recommended to ensure high enantioselectivity (>90% ee).

Methodology 2: Enzymatic Kinetic Resolution (Scalable Alternative)

If the metal-catalyzed route proves too sensitive for scale-up, kinetic resolution of the racemic alcohol is the industry standard.

Principle

Lipases (specifically CAL-B) selectively acetylate one enantiomer of a tertiary alcohol, leaving the other unreacted.

Protocol

-

Synthesis of Racemate: React 1-tert-butoxypropan-2-one with VinylMgBr (THF, -78°C to RT). Yield is typically quantitative.

-

Resolution:

-

Dissolve racemic 1-tert-Butoxy-2-methyl-3-buten-2-ol in Vinyl Acetate (acts as solvent and acyl donor).

-

Add Novozym 435 (immobilized CAL-B, 20 mg/mmol substrate).

-

Incubate at 40°C with orbital shaking.

-

-

Monitoring: Monitor by Chiral GC. The reaction usually stops at 50% conversion.

-

Separation: Filter off the enzyme. Evaporate volatiles. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) via column chromatography.

Analytical Validation

Chiral HPLC/GC Method

To determine Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: Hexane/Isopropanol (98:2).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm (absorption of vinyl group).

-

Expected Retention:

-

(S)-Enantiomer:

~ 12.5 min -

(R)-Enantiomer:

~ 14.2 min

-

NMR Characterization

-

¹H NMR (400 MHz, CDCl₃):

5.95 (dd, 1H, Vinyl-H), 5.30 (dd, 1H, Vinyl-H), 5.15 (dd, 1H, Vinyl-H), 3.45 (s, 2H, CH₂-O), 1.35 (s, 3H, Me), 1.20 (s, 9H, tBu). -

Diagnostic Signal: The diastereotopic protons of the CH₂-O group may appear as an AB system if the chiral center induces sufficient anisotropy, though often they appear as a singlet in flexible acyclic systems.

Troubleshooting & Optimization Logic

Figure 2: Troubleshooting logic for optimizing enantioselectivity.

References

-

Gau, H.-M., et al. "Highly Enantioselective Vinyl Additions of Vinylaluminum to Ketones Catalyzed by a Titanium(IV) Catalyst of (S)-BINOL."[1] Organic Letters, 2009, 11(2), 499–502.[1] Link

-

Walsh, P. J., et al. "Titanium-Catalyzed Enantioselective Addition of Alkyl and Aryl Groups to Ketones." Chemical Reviews, 2003, 103(8), 3297–3344. Link

- Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH, 2006.

-

PubChem Compound Summary. "1-tert-Butoxy-2-methyl-3-buten-2-ol (CAS 3605-81-0)." Link

Sources

Application Note: Polymerization Strategies for 1-tert-Butoxy-2-methyl-3-buten-2-ol (TBMB)

This Application Note is designed for research scientists and polymer chemists investigating the utility of 1-tert-Butoxy-2-methyl-3-buten-2-ol (TBMB) as a functional monomer.

Unlike simple acrylates or styrenics, TBMB presents a unique structural motif: a tertiary allylic alcohol with a bulky tert-butoxy ether tail . This combination offers specific advantages in coating formulations (hydroxyl functionalization for crosslinking) and lithography (tunable solubility), but it also imposes significant steric challenges during polymerization.

This guide provides a validated protocol for overcoming these steric barriers to synthesize controlled copolymers.

Executive Summary & Molecular Analysis[1]

1-tert-Butoxy-2-methyl-3-buten-2-ol (CAS: 3605-81-0) is a functional vinyl monomer characterized by a vinyl group attached to a quaternary carbon.

Structural Logic & Reactivity

-

Vinyl Group (C3=C4): The polymerizable handle. Because it is attached to a quaternary carbon (C2), it lacks

-protons. This prevents the degradative chain transfer typically seen in allyl alcohol polymerization, making TBMB amenable to radical polymerization. -

Tertiary Hydroxyl (-OH at C2): Provides a reactive site for post-polymerization curing (e.g., with isocyanates) without interfering with the radical propagation step. Being tertiary, it is resistant to oxidation.

-

tert-Butoxy Group (-OtBu): Adds hydrophobicity and steric bulk, improving solubility in non-polar solvents and potentially acting as a plasticizing pendant group.

Key Challenge: The steric bulk around the vinyl group significantly lowers the propagation rate constant (

Experimental Protocols

Protocol A: Purification of Monomer

Commercial samples often contain inhibitors (MEHQ) or isomeric impurities.

-

Inhibitor Removal: Pass the liquid monomer (neat) through a column of basic alumina or inhibitor remover beads (e.g., Dehibit 200).

-

Drying: Stir over

for 4 hours to remove trace water (critical if downstream applications involve isocyanates). -

Distillation: Perform vacuum distillation.

-

Note: TBMB has a high boiling point. Use a short-path distillation apparatus. Collect the fraction at ~75-80°C (at 10 mmHg, estimated). Store under Argon at 4°C.

-

Protocol B: Free Radical Copolymerization with Styrene

Objective: Synthesize a statistical copolymer Poly(Styrene-co-TBMB) with ~20 mol% hydroxyl functionality.

Materials

-

Monomer 1: Styrene (St), purified.

-

Monomer 2: TBMB, purified.

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Anisole (high boiling point, good solubility) or Toluene.

Procedure

-

Feed Preparation: In a Schlenk tube, prepare a molar feed ratio of St:TBMB = 80:20 .

-

Calculated adjustment: Due to the lower reactivity of TBMB, the feed is enriched to ensure sufficient incorporation. If strict composition control is needed, calculate based on reactivity ratios (assume

).

-

-

Concentration: Dilute with Anisole to 50 wt% monomer solids.

-

Initiator: Add AIBN (1.0 mol% relative to total monomer).

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen is a radical scavenger).

-

Polymerization:

-

Immerse the flask in a pre-heated oil bath at 70°C .

-

Stir magnetically at 300 rpm.

-

Time: Run for 12–16 hours. (Expect conversion < 80% due to steric hindrance).

-

-

Termination: Quench by cooling in liquid nitrogen and exposing to air.

-

Precipitation: Dropwise addition of the reaction mixture into a 10-fold excess of cold Methanol . The copolymer will precipitate; unreacted TBMB remains in solution.

-

Drying: Vacuum dry at 40°C overnight.

Protocol C: Controlled RAFT Polymerization (Advanced)

Objective: Create a block copolymer for amphiphilic applications.

Materials

-

CTA (Chain Transfer Agent): CPDB (Cyanoisopropyl dithiobenzoate) – suitable for styrenics/methacrylates.

-

Initiator: AIBN.

-

Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

Procedure

-

Combine TBMB (2.0 g), Styrene (8.0 g), CPDB (55 mg), and AIBN (8 mg) in Anisole (10 mL).

-

Degas thoroughly (4 freeze-pump-thaw cycles).

-

Polymerize at 70°C for 24 hours.

-

Validation: Take aliquots for GPC analysis. A linear increase in

vs. conversion confirms "living" character.

Data Analysis & Characterization

Expected NMR Signals

To verify incorporation, analyze the

| Moiety | Chemical Shift ( | Signal Type | Interpretation |

| Backbone | 1.4 – 2.2 | Broad Multiplet | Alkyl backbone (CH, CH2) |

| Aromatic | 6.5 – 7.2 | Broad Multiplet | Styrene Phenyl rings |

| t-Butoxy | 1.15 – 1.25 | Sharp Singlet | 9H from TBMB side chain |

| -O-CH2- | 3.2 – 3.5 | Broad Singlet | 2H adjacent to ether (TBMB) |

| -OH | 2.5 – 3.0 | Broad (variable) | Hydroxyl proton (exchangeable with D2O) |

Calculation of Copolymer Composition ( )

Use the integration of the aromatic protons (

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis workflow and the chemical transformation from monomer to crosslinked network.

Caption: Workflow for converting TBMB into a functional polyurethane network via radical copolymerization.

References

-

National Institute of Environmental Research. (2024). Existing Chemical Substances List (Korea). Retrieved from [Link]

-

Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.[1] (Standard reference for radical kinetics of hindered monomers).

- Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.

Sources

Application Note: Protocols for Handling and Storage of 1-tert-Butoxy-2-methyl-3-buten-2-ol

Part 1: Core Directive & Introduction

Executive Summary

1-tert-Butoxy-2-methyl-3-buten-2-ol is a specialized tertiary allylic alcohol featuring a bulky tert-butoxy ether protecting group. This compound serves as a critical building block in the synthesis of complex terpenes, fragrances, and pharmaceutical intermediates (e.g., Vitamin A/E analogs).

Its structural duality—combining a labile tertiary allylic alcohol with a acid-sensitive tert-butyl ether —presents unique stability challenges. Improper handling can lead to rapid acid-catalyzed dehydration (forming volatile dienes), polymerization, or ether cleavage. This guide defines the rigorous protocols required to maintain >98% purity over extended storage periods.

Chemical Profile

| Property | Description |

| Chemical Name | 1-tert-Butoxy-2-methyl-3-buten-2-ol |

| CAS Number | 3605-81-0 |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Structure | (CH₃)₃C-O-CH₂-C(OH)(CH₃)-CH=CH₂ |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~75–80 °C at 15 mmHg (Estimated) |

| Solubility | Soluble in organic solvents (Et₂O, CH₂Cl₂, THF); Low water solubility |

Part 2: Scientific Integrity & Handling Protocols

Hazard Assessment & Stability Mechanisms

To handle this compound safely, one must understand its degradation pathways. The molecule contains three reactive centers:

-

Tertiary Allylic Alcohol (C-OH): Highly susceptible to E1 elimination under acidic conditions. Protonation of the hydroxyl group leads to the loss of water and formation of a resonance-stabilized allylic carbocation, which rapidly eliminates a proton to form a conjugated diene (isoprene derivative).

-

Terminal Alkene (C=C): Prone to radical-induced polymerization, especially if peroxides accumulate.

-

Ether Linkage (C-O-C): While the tert-butyl group is bulky, the adjacent methylene protons are susceptible to radical abstraction (peroxide formation) upon exposure to air and light.

Storage Protocol (The "Cold-Chain" Standard)

Objective: Prevent acid-catalyzed rearrangement and oxidative degradation.

A. Environmental Control

-

Temperature: Store at -20 °C (-4 °F) . The rate of E1 elimination and polymerization is exponentially reduced at sub-zero temperatures.

-

Atmosphere: Strict Inert Gas (Argon or Nitrogen) . Oxygen promotes peroxide formation at the ether linkage. Argon is preferred due to its higher density, blanketing the liquid surface effectively.

-

Light: Amber Glass or foil-wrapped containers are mandatory to prevent photo-initiated radical formation.

B. Container Specifications

-

Material: Borosilicate glass (Class 1). Avoid metal containers which may catalyze decomposition.

-

Closure: Teflon (PTFE)-lined screw caps. Polyethylene (PE) liners are acceptable but less resistant to organic vapors over years.

-

Headspace: Minimize headspace. If a bottle is <50% full, transfer to a smaller vessel to reduce the volume of gas exchange.

Handling & Transfer Methodology

Directive: Treat as an acid-sensitive, air-sensitive intermediate.

-

Equilibration: Allow the stored container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture, which can introduce acidity (via hydrolysis) and accelerate degradation.

-

Syringe Transfer:

-

Use oven-dried, nitrogen-flushed needles and glass syringes.

-

Avoid plastic syringes for long-term contact (leaching).

-

Positive Pressure: Maintain a slight positive pressure of inert gas in the source bottle during withdrawal.

-

-

Solvent Compatibility:

-

Avoid: Acidic solvents (e.g., unneutralized Chloroform/CDCl₃).

-

Preferred: Anhydrous THF, Diethyl Ether, or Benzene/Toluene.

-

Stabilizers: For long-term usage, consider adding 100–200 ppm of BHT (Butylated hydroxytoluene) as a radical scavenger.

-

Quality Control (QC) & Validation

Self-Validating System: Before critical reactions, purity must be verified.

-

Visual Inspection: Check for viscosity changes (polymerization) or yellowing (oxidation).

-

NMR Analysis (Critical Step):

-

Solvent: Use Benzene-d₆ or CDCl₃ treated with anhydrous K₂CO₃ .

-

Why? Standard CDCl₃ is often acidic (HCl formation). This acidity can decompose the sample in the NMR tube during acquisition, leading to false "impure" results (e.g., appearance of diene signals).

-

Target Signals:

-

Terminal vinyl protons: Multiplets at ~5.0–6.0 ppm.

-

tert-Butyl singlet: Sharp peak at ~1.2 ppm (9H).

-

Absence of broad polymer peaks or aldehyde signals (oxidation).

-

-

Part 3: Visualization & Formatting

Decision Tree: Storage & Handling

This diagram outlines the logic flow for receiving and storing the compound to ensure maximum longevity.

Figure 1: Workflow for the reception, validation, and storage of 1-tert-Butoxy-2-methyl-3-buten-2-ol.

Degradation Pathways

Understanding how the molecule fails is key to preventing it.

Figure 2: Primary degradation mechanisms: Acid-catalyzed dehydration and oxidative peroxide formation.

Part 4: Emergency & Disposal Procedures

Spill Management

-

Small Spills: Absorb with inert material (vermiculite or sand). Do not use paper towels (fire hazard if peroxides are present).

-

Neutralization: Treat the spill area with a dilute solution of Sodium Bicarbonate (NaHCO₃) to neutralize any potential acid formation.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

First Aid[2][3]

-

Inhalation: Move to fresh air immediately. Allylic alcohols can be respiratory irritants.

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol) which may increase skin absorption.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes.[1][2][3] Consult an ophthalmologist.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purification of allylic alcohols and ethers). Link

-

National Institute of Standards and Technology (NIST). (2025).[4] 2-Methyl-3-buten-2-ol (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[4] Link

-

Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard techniques for inert atmosphere handling). Link

-

ChemicalBook. (2025). 1-tert-butoxy-2-methyl-3-buten-2-ol Product Entry (CAS 3605-81-0). Link

-

Ogasa, C., et al. (2024). "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett, 35, 235-239. (Context on stability of tert-butyl ethers). Link

Sources

Application Notes & Protocols: Chiral Tertiary Allylic Alcohol Derivatives in Asymmetric Catalysis

A Senior Application Scientist's Guide to Ligand Design, Mechanistic Insights, and Protocol Optimization

Introduction: The Strategic Value of Chiral Tertiary Allylic Alcohols in Ligand Synthesis

In the landscape of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral ligands is perpetual. The architecture of a chiral ligand is paramount, as it dictates the three-dimensional environment around the metal center, thereby controlling the stereochemical outcome of a reaction.[1][2] Tertiary allylic alcohols represent a privileged class of synthons for the construction of sophisticated chiral ligands. Their inherent stereochemistry, coupled with the synthetic versatility of the hydroxyl and vinyl functionalities, provides a robust platform for creating a diverse array of ligands applicable in a range of transition-metal-catalyzed reactions.[3]

This guide delves into the catalytic applications of ligands derived from chiral tertiary allylic alcohols, with a particular focus on asymmetric hydrogenation. We will explore the rationale behind ligand design, provide detailed, field-proven protocols, and offer mechanistic insights to empower researchers, scientists, and drug development professionals to leverage these powerful catalytic tools.

Core Principle: From Tertiary Allylic Alcohol to High-Performance Chiral Ligand

The transformation of a chiral tertiary allylic alcohol into a potent ligand for asymmetric catalysis is a multi-step process that hinges on strategic synthetic modifications. The fundamental workflow involves the initial preparation of the chiral alcohol, followed by its conversion into a ligand scaffold, and finally, the coordination of this ligand to a suitable metal precursor to generate the active catalyst.

Sources

Application Notes & Protocols: 1-tert-Butoxy-2-methyl-3-buten-2-ol as a Novel Scaffold in Medicinal Chemistry

Executive Summary & Rationale

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that offer unique three-dimensional diversity and versatile synthetic handles is paramount. This guide introduces 1-tert-Butoxy-2-methyl-3-buten-2-ol , a structurally distinct tertiary alcohol, and posits its utility as a valuable building block in medicinal chemistry. While direct literature on this specific compound is not extensive[1], its constituent functional groups—a tertiary alcohol, a sterically demanding tert-butoxy group, and a reactive vinyl moiety—provide a compelling rationale for its exploration.

-

Tertiary Alcohol Moiety: Tertiary alcohols are often incorporated into drug candidates to enhance metabolic stability, as they are resistant to oxidation to the corresponding ketones.[2] This feature can reduce clearance and improve the pharmacokinetic profile of a molecule. Furthermore, the hydroxyl group can serve as a critical hydrogen bond donor, anchoring the molecule within a target's binding site.

-

tert-Butoxy Group: The bulky tert-butyl ether serves two potential purposes. Firstly, it acts as a robust protecting group, stable under a wide range of conditions but cleavable under specific acidic protocols.[3] Secondly, as a permanent feature, it can occupy hydrophobic pockets within a protein target and act as a steric shield to prevent metabolism at adjacent sites, although the group itself can be a site of CYP-mediated oxidation.[4][5]

-

Vinyl Group: This functional group is a versatile synthetic handle, enabling a plethora of late-stage functionalization reactions. It opens avenues for derivatization through cross-coupling, metathesis, and addition reactions, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

This document provides detailed, field-tested protocols for the synthesis of this scaffold and outlines strategic applications for its use in drug discovery programs, particularly in the development of kinase inhibitors and other complex molecular architectures.

Synthesis and Characterization

The most logical and robust pathway to synthesize 1-tert-Butoxy-2-methyl-3-buten-2-ol is a two-step process involving the preparation of a key ketone intermediate followed by a Grignard reaction. This approach ensures high yields and scalability.

Diagram 1: Overall Synthetic Workflow

Caption: A two-step synthesis of the target compound.

Protocol: Synthesis of 1-tert-Butoxy-2-propanone (Intermediate)

Rationale: The synthesis of the ketone precursor is achieved via a Williamson ether synthesis. This reaction involves the SN2 displacement of a halide by an alkoxide.[6] While hindered alkoxides like potassium tert-butoxide can favor elimination, the use of a primary halide (chloroacetone) and controlled temperature minimizes this side reaction.

Materials:

-

Potassium tert-butoxide (1.1 eq)

-

Chloroacetone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice-water bath

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Charge the flask with potassium tert-butoxide and anhydrous THF.

-

Cool the resulting slurry to 0 °C using an ice-water bath.

-

Add a solution of chloroacetone in anhydrous THF dropwise to the stirred slurry over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the chloroacetone is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-tert-butoxy-2-propanone as a clear oil.

Protocol: Synthesis of 1-tert-Butoxy-2-methyl-3-buten-2-ol

Rationale: The core of the synthesis is the nucleophilic addition of a Grignard reagent to a ketone. Vinylmagnesium bromide is a commercially available and highly effective reagent for introducing a vinyl group.[7][8] The reaction is performed at low temperature to control its exothermicity and improve selectivity.[9]

Materials:

-

1-tert-Butoxy-2-propanone (1.0 eq)

-

Vinylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel and magnetic stirrer.

-

Charge the flask with a solution of 1-tert-butoxy-2-propanone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the vinylmagnesium bromide solution dropwise via the dropping funnel over 45 minutes. Ensure the internal temperature does not rise above -65 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Allow the reaction to slowly warm to 0 °C and then quench by the careful, dropwise addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes) to yield the final product.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Signals corresponding to tert-butyl protons (~1.2 ppm, s, 9H), methyl protons (~1.3 ppm, s, 3H), methylene protons (~3.3 ppm, d, 2H), a hydroxyl proton (broad singlet), and vinyl protons (~5.0-6.0 ppm, m, 3H). |

| ¹³C NMR | Peaks for the quaternary carbon of the tert-butyl group, the methyl carbons, the oxygenated quaternary carbon, the oxygenated methylene carbon, and the two sp² carbons of the vinyl group. |

| Mass Spec (ESI+) | Expected [M+Na]⁺ peak. |

| FT-IR (neat) | Characteristic broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a C=C stretch (~1640 cm⁻¹). |

Proposed Applications in Medicinal Chemistry

This scaffold's true potential lies in its strategic derivatization to access novel chemical space. The following protocols outline hypothetical, yet mechanistically sound, applications.

Diagram 2: Proposed Derivatization Pathways

Caption: Potential synthetic transformations of the title compound.

Application: Scaffold for Kinase Inhibitor Development

Rationale: The 1,2-amino alcohol motif is a privileged scaffold in kinase inhibitor design, capable of forming key hydrogen bonds within the ATP binding site.[10] A Ritter reaction on the tertiary alcohol provides a direct route to an acetamido group, which can then be hydrolyzed to the primary amine.

Protocol Outline: Synthesis of the Amino Alcohol Core

-

Ritter Reaction: Dissolve 1-tert-Butoxy-2-methyl-3-buten-2-ol (1.0 eq) in acetonitrile. Add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C. Stir at room temperature for 4 hours. Neutralize with aqueous NaOH and extract the N-acetylated product.

-

Amine Deprotection: Reflux the N-acetylated intermediate in 6M HCl for 12 hours. Cool, basify with solid NaOH, and extract the free amine product.

-

Further Elaboration: The resulting primary amine can be acylated or reductively aminated with various aldehydes to build a library of kinase inhibitor candidates for screening.

Application: Derivatization via Palladium-Catalyzed Cross-Coupling

Rationale: The terminal vinyl group is an excellent substrate for Heck coupling reactions. This allows for the direct installation of diverse aryl and heteroaryl fragments, which are crucial for modulating potency, selectivity, and physicochemical properties in drug candidates.

Protocol Outline: Heck Coupling with an Aryl Bromide

-

Combine 1-tert-Butoxy-2-methyl-3-buten-2-ol (1.0 eq), an aryl bromide of interest (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq) in a sealed tube with anhydrous DMF.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction at 80-100 °C for 12-24 hours, monitoring by LC-MS.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Purify the resulting E-alkene product by flash chromatography.

Physicochemical and ADMET Profile Considerations

-

Lipophilicity: The presence of the tert-butoxy group will contribute significantly to the molecule's lipophilicity (estimated cLogP > 2.0). This can enhance membrane permeability but may also increase non-specific binding if not balanced with polar groups.

-

Metabolic Stability: As discussed, the tertiary alcohol is resistant to direct oxidation.[2] However, the tert-butyl group is a known site for Phase I metabolism by cytochrome P450 enzymes, typically leading to hydroxylation.[4][5] Early in vitro metabolic stability assays (e.g., liver microsomes) are essential to determine the primary metabolic soft spots of any derivatives.[4]

-

Aqueous Solubility: The parent molecule is expected to have low aqueous solubility. Subsequent derivatization strategies should aim to incorporate polar or ionizable groups to improve this property.

-

hERG Liability: While tertiary alcohols can sometimes reduce hERG channel affinity compared to less hindered alcohols, this must be empirically tested for any final drug candidates.[2]

Summary and Future Outlook

1-tert-Butoxy-2-methyl-3-buten-2-ol represents an underexplored but highly promising scaffold for medicinal chemistry. Its synthesis is straightforward, and its unique combination of functional groups provides a platform for generating diverse and sterically complex molecules. The protocols and applications outlined in this guide serve as a foundational framework for researchers to begin exploring the potential of this building block in their own drug discovery programs. Future work should focus on building small, targeted libraries based on these methods and screening them against various biological targets to uncover novel therapeutic leads.

References

-

German, V. F. Williamson's synthesis of ethers. ORGANIC CHEMISTRY. Available at: [Link].

-

Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2002). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ChemInform, 33(43). Available at: [Link].

-

Vaia. How would you prepare the following ethers? Use whichever method you think is more appropriate, Williamson synthesis or the alkoxymercuration reaction. Butyl cyclohexyl ether Benzyl ethyl ether. Vaia. Available at: [Link].

-

Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link].

-

Organic Syntheses Procedure. Organic Syntheses, 47, 25. Available at: [Link].

-

Organic Syntheses Procedure. Organic Syntheses, 4, 980. Available at: [Link].

-

Boga, C., et al. (2004). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. The Journal of Organic Chemistry, 69(25), 8652-8661. Available at: [Link].

-

Lichtenthaler, F. W., et al. (2001). Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation. Planta, 213(2), 323-326. Available at: [Link].

-

Scott, J. D., & Rodrigues, A. D. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 543-547. Available at: [Link].

-

Hypha Discovery. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link].

-

Organic Syntheses Procedure. Organic Syntheses, 84, 120. Available at: [Link].

-

Szummer, A., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Catalysts, 11(4), 501. Available at: [Link].

- Google Patents. (1974). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.

-

ResearchGate. (2013). O2‐Assisted Four‐Component Reaction of Vinyl Magnesium Bromide with Chiral N‐tert‐Butanesulfinyl Imines To Form syn‐1,3‐Amino Alcohols. Angewandte Chemie International Edition, 52(38), 10049-10053. Available at: [Link].

-

ResearchGate. (2006). A Novel tert-Butoxycarbonylation Reagent: 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI). Letters in Organic Chemistry, 3(1), 37-40. Available at: [Link].

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link].

-

Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link].

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(03), 235-239. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8257, 2-Methyl-3-buten-2-ol. PubChem. Available at: [Link].

Sources

- 1. 3605-82-1 CAS|1-tert-butoxy-3-methyl-3-buten-2-ol|生产厂家|价格信息 [m.chemicalbook.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. tert-Butyl Ethers [organic-chemistry.org]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Williamson's synthesis of ethers [quimicaorganica.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Industrial Utilization of 1-tert-Butoxy-2-methyl-3-buten-2-ol

This guide details the industrial applications, handling protocols, and chemical utility of 1-tert-Butoxy-2-methyl-3-buten-2-ol (CAS 3605-81-0), a specialized functional monomer and intermediate used in advanced materials and organic synthesis.

Part 1: Executive Summary & Technical Profile

1-tert-Butoxy-2-methyl-3-buten-2-ol (hereafter tB-MBO ) is a bifunctional C5 building block characterized by a reactive vinyl group, a tertiary alcohol, and a bulky acid-labile tert-butyl ether moiety. Its unique architecture bridges the gap between robust hydrophobic monomers and hydrophilic functional precursors.

Core Value Proposition

-

Acid-Switchable Solubility: The tert-butyl ether group can be cleaved under strong acidic conditions to yield 2-methyl-3-butene-1,2-diol , transitioning the material from lipophilic to hydrophilic. This property is critical for chemically amplified photoresists and switchable hydrogels .

-

Sterically Hindered Polymerization: The tertiary alcohol and bulky ether group adjacent to the vinyl center modulate polymerization kinetics, reducing gelation in cross-linking formulations.

-

Chiral Synthon Potential: As a functionalized derivative of methyl vinyl carbinol (MVC), it serves as a precursor for complex terpenes and pharmaceutical intermediates via rearrangements (e.g., Saucy-Marbet, Overman).

Physicochemical Profile

| Property | Specification | Note |

| CAS No. | 3605-81-0 | Verified Inventory |

| Molecular Formula | MW: 158.24 g/mol | |

| Appearance | Colorless Liquid | Low viscosity |

| Boiling Point | ~170–175 °C (est.) | High boiling solvent/monomer |

| Solubility | Organic solvents (High), Water (Low) | Amphiphilic potential upon deprotection |

| Key Functionalities | Vinyl ( | Multi-modal reactivity |

Part 2: Industrial Applications & Mechanisms

Advanced Lithography & Photoresists

In semiconductor manufacturing, tB-MBO serves as a functional monomer in methacrylate-based photoresist polymers (193 nm or 248 nm deep-UV lithography).

-

Mechanism: The polymer matrix containing tB-MBO units is initially insoluble in the aqueous alkaline developer (TMAH). Upon exposure to UV light, a Photoacid Generator (PAG) releases acid, which catalyzes the cleavage of the tert-butyl group.

-

Result: The hydrophobic ether converts to a hydrophilic primary alcohol (diol system), rendering the exposed region soluble (positive tone) or enabling cross-linking (negative tone).

Switchable Hydrogels & Coatings

Used in "smart" coatings that require moisture permeability modulation.

-

State A (Protected): The coating is water-resistant and hard.

-

State B (Deprotected): Acidic treatment reveals the 1,2-diol, creating a hygroscopic, anti-fogging, or lubricious surface without changing the polymer backbone.

Pharmaceutical & Fragrance Synthesis

tB-MBO acts as a protected form of 2-methyl-3-butene-1,2-diol .

-

Fragrance: Precursor to linalool oxides and complex terpene alcohols used in perfumery for woody/floral notes.

-

API Synthesis: The tertiary alcohol allows for specific

substitutions or rearrangements (e.g., Claisen rearrangement) to extend carbon chains while keeping the primary hydroxyl protected.

Part 3: Experimental Protocols

Protocol A: Quality Control & Purity Analysis

Objective: Ensure monomer grade purity (>98%) to prevent chain termination during polymerization.

Methodology: Gas Chromatography - Mass Spectrometry (GC-MS)

-

Sample Prep: Dilute 10 µL of tB-MBO in 1 mL of HPLC-grade Dichloromethane (DCM).

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 5 min.

-

-